S-Venlafaxine-di-p-toluoyl-L-tartrate Salt

説明

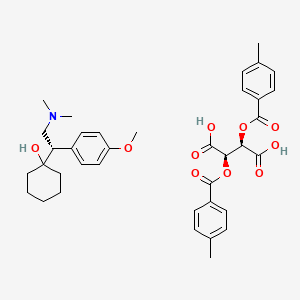

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt: is a chiral molecule and a derivative of Venlafaxine, which is a well-known antidepressant. This compound is often used in research related to neurology, particularly in the study of neurotransmission, pain, inflammation, and various neurological disorders .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt involves the reaction of S-Venlafaxine with di-p-toluoyl-L-tartaric acid. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired salt. The process may involve multiple steps, including purification and crystallization, to obtain the final product in a pure form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the product .

化学反応の分析

Types of Reactions

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is widely used in scientific research, particularly in the fields of:

Chemistry: As a chiral molecule, it is used in studies related to stereochemistry and chiral resolution.

Biology: It is used to study the effects of chiral compounds on biological systems.

Medicine: It is used in research related to antidepressants and their mechanisms of action.

Industry: It is used in the development of new pharmaceuticals and in quality control processes.

作用機序

The mechanism of action of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt involves the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The compound targets specific receptors and pathways in the central nervous system, contributing to its therapeutic effects.

類似化合物との比較

Similar Compounds

Venlafaxine: The parent compound, used as an antidepressant.

Desvenlafaxine: A metabolite of Venlafaxine with similar therapeutic effects.

Duloxetine: Another serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety.

Uniqueness

S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is unique due to its chiral nature and specific chemical structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. This uniqueness makes it valuable in research for understanding the effects of chirality on drug action and metabolism.

生物活性

S-Venlafaxine-di-p-toluoyl-L-tartrate salt, a derivative of the antidepressant venlafaxine, is notable for its significant biological activity, primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

This compound has a molecular formula of and a molecular weight of approximately 663.75 g/mol. Its structure enhances the solubility and bioavailability of venlafaxine, making it a subject of interest in pharmaceutical research. The compound acts predominantly by inhibiting the reuptake of serotonin and norepinephrine, neurotransmitters critical for mood regulation. This inhibition increases the availability of these neurotransmitters in the synaptic cleft, thereby alleviating symptoms associated with depression and anxiety disorders .

Biological Activity and Therapeutic Applications

The biological activity of this compound extends beyond its antidepressant effects. Research indicates potential applications in treating various disorders, including:

- Depression and Anxiety Disorders : The compound has shown efficacy in alleviating symptoms associated with major depressive disorder and generalized anxiety disorder.

- Chronic Pain : Its mechanism may also be beneficial in managing chronic pain conditions due to its effects on neurotransmitter levels .

- Cognitive Disorders : There is ongoing research into its potential benefits for cognitive disorders such as Alzheimer's disease and Parkinson's disease, where neurotransmitter modulation may provide therapeutic benefits .

Toxicity Assessments

A recent study assessed the toxicity of venlafaxine in zebrafish models, revealing that exposure to varying concentrations led to significant physiological disturbances. Specifically, glutathione-S-transferase (GST) activity decreased at lower concentrations, while lactate dehydrogenase (LDH) activity increased at higher concentrations. These findings suggest that while venlafaxine can be beneficial therapeutically, it can also pose risks at elevated levels .

Enzymatic Activity Studies

Research evaluating enzymatic biomarkers in zebrafish exposed to venlafaxine highlighted alterations in acetylcholinesterase (AChE) and GST activities. AChE activity decreased significantly across various concentrations, indicating potential neurotoxic effects. Conversely, GST activity showed complex responses depending on the exposure level, underscoring the need for careful dosage considerations in therapeutic applications .

Comparative Analysis with Other Antidepressants

The following table compares this compound with other common antidepressants based on their mechanisms of action and unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Venlafaxine | Inhibits serotonin and norepinephrine reuptake | Parent compound; lacks enhanced solubility |

| Desvenlafaxine | Selective serotonin and norepinephrine reuptake | Active metabolite of venlafaxine |

| Duloxetine | Inhibits serotonin and norepinephrine reuptake | Dual-action SNRI with different pharmacokinetics |

| Milnacipran | Inhibits norepinephrine and serotonin reuptake | Unique profile targeting fibromyalgia |

| This compound | Inhibits serotonin and norepinephrine reuptake | Improved solubility and bioavailability |

This compound stands out due to its enhanced solubility compared to its parent compound venlafaxine, potentially leading to improved therapeutic efficacy .

特性

IUPAC Name |

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYLKWUYWDBONP-ZAOWXVKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547414 | |

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272788-02-0 | |

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。